molecular formula C10H6BrNOS2 B11997655 5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one

5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B11997655
M. Wt: 300.2 g/mol
InChI Key: ZVYBZARCCHWNBP-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one is a chemical compound with the molecular formula C10H7BrN2OS. This compound is known for its unique structure, which includes a thiazolidinone ring substituted with a bromo-benzylidene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-bromobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones, depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, such as topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to the suppression of tumor cell proliferation. Additionally, the compound’s ability to form hydrogen bonds and interact with nucleic acids contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-benzylidene)-2-thioxo-thiazolidin-4-one
  • 5-(4-Methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
  • 5-(4-Nitro-benzylidene)-2-thioxo-thiazolidin-4-one

Uniqueness

5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potentially enhanced properties .

Properties

Molecular Formula

C10H6BrNOS2

Molecular Weight

300.2 g/mol

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C10H6BrNOS2/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+

InChI Key

ZVYBZARCCHWNBP-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.